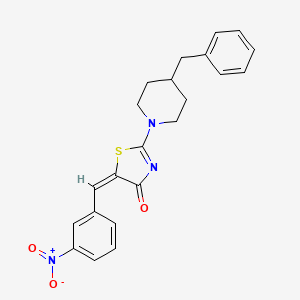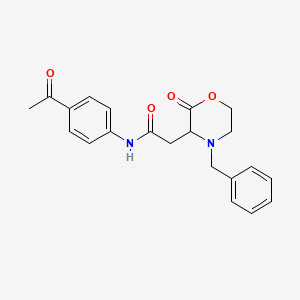![molecular formula C25H33N3O B4690770 1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4690770.png)
1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine, also known as DPPE, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. This compound has also been shown to increase levels of cAMP, which is important for intracellular signaling. In addition, this compound has been shown to increase levels of glutathione, which is an important antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is that it has been shown to have low toxicity in animal studies. This makes it a potentially useful compound for further study as a therapeutic agent. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in laboratory experiments.
Direcciones Futuras
There are a number of future directions for the study of 1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been studied for its potential as a treatment for depression and anxiety disorders. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-20-7-6-8-24(21(20)2)27-15-17-28(18-16-27)25(29)23-11-9-22(10-12-23)19-26-13-4-3-5-14-26/h6-12H,3-5,13-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVGCHKKUPTACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4690705.png)

![N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4690721.png)

![N-isopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4690732.png)
![2-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4690746.png)
![N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4690751.png)

![2-phenyl-N-[4-phenyl-3-(1-piperidinylcarbonyl)-2-thienyl]acetamide](/img/structure/B4690766.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4690813.png)
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B4690821.png)